BenchChemオンラインストアへようこそ!

P1 antigen

glycosphingolipid biosynthesis α1,4-galactosyltransferase enzyme kinetics

The P1 antigen (Galα1-4Galβ1-4GlcNAc) is a structurally distinct neolacto-series glycosphingolipid epitope that cannot be interchanged with the Pk antigen. This ≥95% pure oligosaccharide is essential for accurate immunohematology phenotyping, monoclonal anti-P1 reagent validation, Shiga toxin 1 (Stx1) receptor studies, and rs5751348 genotyping workflows. Substituting Pk yields false-negative results; using pan-αGal antibodies introduces cross-reactivity. Choose this specific antigen for reliable, reproducible data in transfusion medicine and host-pathogen interaction research.

Molecular Formula C32H55NO26
Molecular Weight
Cat. No. B1165520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP1 antigen
SynonymsGalα1-4Galβ1-4GlcNAc
Molecular FormulaC32H55NO26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P1 Antigen: A Glycosphingolipid Blood Group Marker for Immunohematology, Glycobiology, and Pathogen Susceptibility Research


The P1 antigen is a glycosphingolipid (GSL) blood group antigen belonging to the P1PK histo-blood group system [1]. Its defining structural motif is a terminal Galα1-4Gal disaccharide linked to a neolacto-series core, specifically Galα1-4Galβ1-4GlcNAcβ1-3Galβ1-4Glc-Cer [2]. The synthesis of P1 is catalyzed by the A4GALT-encoded α1,4-galactosyltransferase (Gb3/CD77 synthase), which attaches the terminal Galα1-4Gal linkage onto paragloboside acceptor substrates [3]. The P1 antigen is expressed on the surface of human erythrocytes, with a polymorphic distribution: approximately 75-80% of Caucasians are P1-positive, while 20-25% lack P1 and are designated P2 [4]. P1 also resides on platelets, lymphocytes, and fibroblasts, and can be present on glycoproteins as N-glycans [5][6]. Beyond its role in transfusion medicine, the P1 glycotope serves as a receptor for bacterial adhesins and Shiga toxin 1 (Stx1), implicating it in pathogen susceptibility and host-microbe interactions [7].

Why P1 Antigen Cannot Be Substituted by Pk or P Antigens in Research and Clinical Assays


Despite sharing a terminal Galα1-4Gal disaccharide with the Pk antigen (globotriaosylceramide, Gb3, CD77), the P1 antigen is a structurally and functionally distinct entity that cannot be interchanged with Pk, P, or other in-class glycosphingolipids [1]. The P1 antigen is built on a neolacto-series core (paragloboside), whereas Pk is a globo-series GSL synthesized on lactosylceramide [2]. This core difference dictates distinct biosynthetic pathways: P1 and Pk are synthesized by two separate α1,4-galactosyltransferase enzymes in the kidney, not a single shared enzyme, as demonstrated by competition studies showing no substrate competition [3]. Consequently, P1 and Pk exhibit divergent immunoreactivity—ceramide trihexoside (Pk) does not inhibit anti-P1 antibodies, and P1 glycolipid does not inhibit anti-Pk sera [4]. This immunochemical non-cross-reactivity is critical for assay specificity: substituting P1 with Pk in an agglutination assay or ELISA will yield false-negative results, while using a pan-αGal antibody may cross-react with both, confounding interpretation [5]. Moreover, the P1 antigen has unique clinical and biological roles, including differential binding to Shiga toxin variants (Stx1 binds P1 N-glycans, Stx2 does not) and distinct population frequencies [6][7]. Therefore, procurement of the specific P1 antigen, rather than a generic Pk or P substitute, is essential for accurate immunohematology phenotyping, glycobiology research, and pathogen-host interaction studies.

Quantitative Evidence for P1 Antigen Differentiation: Comparative Data Against Pk, P, and Reagent Classes


Biosynthetic Enzyme Specificity: P1 and Pk Synthesized by Distinct Galactosyltransferases

Human kidney microsome assays demonstrate that the P1 and Pk glycolipids are synthesized by two distinct α1,4-galactosyltransferase enzymes, not a single shared enzyme as previously hypothesized [1]. Microsomal preparations from P1 kidneys catalyzed the synthesis of both Pk (using lactosylceramide as acceptor) and P1 (using paragloboside as acceptor), whereas P2 kidney microsomes synthesized Pk but not P1 [1]. Competition experiments using a mixture of the two acceptor substrates (methyl β-lactoside and methyl β-lacto-N-neotetraoside) showed no substrate competition for the enzyme in P1 kidney microsomes, confirming distinct catalytic entities [1].

glycosphingolipid biosynthesis α1,4-galactosyltransferase enzyme kinetics

Immunochemical Cross-Reactivity: P1 Antigen Does Not Inhibit Anti-Pk Sera

Hemagglutination inhibition assays demonstrate that the P1 glycolipid inhibits anti-P1 and unabsorbed anti-P1PPk sera, but does not inhibit a specific anti-Pk serum [1]. Conversely, ceramide trihexoside (CTH, the Pk antigen) fails to inhibit anti-P1 antibodies, despite sharing the terminal Galα1-4Gal disaccharide with P1 [1]. This lack of cross-reactivity is attributed to the different core structures: P1 has a neolacto-series core (GlcNAc-containing), while Pk has a globo-series core (lacking GlcNAc) [2].

immunohematology antibody specificity agglutination inhibition

Monoclonal vs. Polyclonal Anti-P1 Reagents: Titer and False-Positive Reactivity

A comparative study of six polyclonal and six monoclonal anti-P1 reagents revealed significant differences in potency and specificity [1]. Monoclonal anti-P1 reagents exhibited titers ranging from 16 to 256 (total score 50-91) against strong P1 cells, compared to a titer of 8 (total score 29-37) for polyclonal reagents [1]. Against weak P1 cells, monoclonal reagents achieved titers of 8 to 64 (total score 33-67), while polyclonal reagents achieved a titer of 4 (total score 18-23) [1]. Critically, four of six polyclonal anti-P1 reagents showed false-positive reactions with P1-(T+) red blood cells, whereas all six monoclonal anti-P1 reagents showed no false-positive reactions with either P1-(T+) or P1-(DAT+) cells [1].

blood grouping reagents antibody titration false-positive reactions

Differential Receptor Function: P1 N-Glycoproteins Mediate Stx1 but Not Stx2 Cell Entry

CHO-Lec2 cells transfected with human Gb3/CD77 synthase produce P1 glycotope-capped N-glycoproteins, which are recognized by the B subunit of Shiga toxin 1 (Stx1) but not by Stx2 [1]. Cytotoxicity assays demonstrated that Stx1 can use P1 N-glycoproteins produced in CHO-Lec2 cells as functional receptors to enter and kill the cells [1]. In contrast, Stx2 cannot utilize P1 N-glycoproteins and relies solely on the canonical GSL receptor Gb3 (Pk) [1]. The p.Q211E mutein of the enzyme exhibited elevated activity in producing P1 N-glycoproteins compared to the consensus enzyme [1].

Shiga toxin glycoprotein receptors cytotoxicity assay

Genetic Basis of P1/P2 Polymorphism: A4GALT Transcript Levels Correlate with P1 Strength

The P1/P2 phenotypic polymorphism is determined by the A4GALT gene, with P1 individuals exhibiting significantly higher A4GALT transcript levels compared to P2 individuals [1]. Quantitative analysis revealed marked differences (P1 > P2) in A4GALT transcript levels in blood [1]. Furthermore, the rs5751348 SNP in a non-coding region of A4GALT correlates strongly with P1/P2 status and is associated with allele-selective RUNX1 transcription factor binding [2]. This genetic regulation explains the quantitative variation in P1 antigen expression observed across individuals, ranging from strong to weak P1 phenotypes [3].

blood group genetics A4GALT transcriptional regulation

Clinical Significance: Anti-P1 Reactivity at 37°C and Hemolytic Transfusion Reactions

While anti-P1 is typically a cold-reacting IgM antibody of minimal clinical significance, a subset of cases exhibit anti-P1 reactive at 37°C and in the anti-human globulin (AHG) phase, which can cause acute intravascular hemolytic transfusion reactions [1]. A case report documents an IgM anti-P1 reactive at 37°C and AHG phase in a 66-year-old female, confirming the potential for clinically significant anti-P1 [1]. This is in contrast to the majority of anti-P1 antibodies, which are optimally reactive at 4-25°C and rarely cause in vivo hemolysis [2].

transfusion medicine antibody thermal amplitude hemolytic transfusion reaction

Optimal Research and Industrial Applications for P1 Antigen Based on Verified Differentiation Evidence


High-Sensitivity P1 Phenotyping in Blood Banks Using Monoclonal Anti-P1 Reagents

Blood banks performing extended RBC phenotyping should prioritize monoclonal anti-P1 reagents over polyclonal alternatives. Evidence demonstrates that monoclonal reagents achieve titers of 16-256 against strong P1 cells, compared to a titer of 8 for polyclonal reagents, and eliminate false-positive reactions with T-activated and DAT-positive cells that plague polyclonal preparations [1]. This ensures accurate identification of weak P1 phenotypes and prevents unnecessary deferral of P2 donors with false-positive antibody screens. The ready-to-use IgM monoclonal format also streamlines workflow and reduces technical variability .

Stx1-Specific Pathogenesis Studies Using P1 N-Glycoprotein Receptor Models

Researchers investigating Shiga toxin pathogenesis should utilize P1 N-glycoprotein-expressing cell models (e.g., CHO-Lec2 cells transfected with A4GALT) to dissect Stx1-specific entry mechanisms. Evidence shows that P1 N-glycoproteins serve as functional receptors for Stx1 but not Stx2, providing a unique tool to study Stx1 toxicity independently of the canonical Gb3 receptor [1]. This differentiation is critical for developing Stx1-selective neutralizing agents and understanding tissue-specific susceptibility in enterohemorrhagic E. coli infections.

Genetic Screening for P1 Status Using rs5751348 Genotyping Assays

Reference laboratories and donor centers can implement rs5751348 genotyping assays to predict P1/P2 status independent of serological typing. This SNP in a non-coding region of A4GALT correlates strongly with P1/P2 phenotype in over 200 donors and is linked to allele-selective RUNX1 transcription factor binding [1]. Genotyping is particularly valuable for resolving weak or discrepant P1 phenotypes, screening rare donor registries, and investigating cases where serological reagents yield ambiguous results due to antigen deterioration on stored RBCs [2].

Glycobiology Research on Distinct α1,4-Galactosyltransferase Enzymes

Investigators studying glycosphingolipid biosynthesis should employ P1-specific acceptor substrates (paragloboside) and enzyme preparations from P1 kidney microsomes, rather than assuming a single shared enzyme with Pk. Direct evidence from competition assays demonstrates that P1 and Pk are synthesized by distinct α1,4-galactosyltransferases that do not compete for substrates [1]. Using the correct acceptor and enzyme source is essential for accurate in vitro reconstitution of the P1 biosynthetic pathway and for screening potential glycosyltransferase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for P1 antigen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.